1,3,7-TrimethyluricAcid-d9
Descripción
Definition and Chemical Classification
1,3,7-Trimethyluric acid-d9 is a deuterated derivative of 1,3,7-trimethyluric acid (TMU), a xanthine-class compound structurally related to caffeine. Xanthines are purine derivatives characterized by a bicyclic imidazopyrimidine core with ketone groups at positions 2, 6, and 8. In TMU-d9, nine hydrogen atoms are replaced by deuterium, specifically at the three methyl groups attached to the nitrogen atoms at positions 1, 3, and 7 of the purine ring. This substitution yields a molecular formula of C8HD9N4O3 and a molecular weight of 219.2 g/mol, compared to 210.19 g/mol for the non-deuterated form.
The IUPAC name for TMU-d9 is 7,9-dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6,8(3H)-trione, reflecting its fully substituted deuterium atoms. Its structure retains the planar purine backbone but exhibits distinct physicochemical properties due to isotopic labeling, including a slight mass shift detectable via mass spectrometry.
Role as a Deuterated Internal Standard in Analytical Chemistry
TMU-d9 is primarily employed as an internal standard for quantifying TMU in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Deuterated internal standards like TMU-d9 compensate for matrix effects and ionization efficiency variations by co-eluting with the target analyte while providing a distinct mass-to-charge (m/z) ratio. For example, in LC-MS workflows, TMU-d9’s +9 mass shift relative to TMU allows unambiguous differentiation, enhancing measurement precision.
A critical consideration in using TMU-d9 is its isotopic purity. Commercial preparations, such as those from Cayman Chemical, guarantee ≥99% deuterium incorporation across all methyl groups, with ≤1% non-deuterated (d0) contamination. This high isotopic purity minimizes signal interference, ensuring accurate calibration curves when spiked into samples. TMU-d9 is soluble in polar organic solvents like dimethyl sulfoxide (DMSO; ~30 mg/mL) and ethanol (~1 mg/mL), facilitating stock solution preparation.
Historical Context in Caffeine Metabolism Research
The identification of TMU as a caffeine metabolite dates to seminal studies on cytochrome P450 (CYP) enzyme activity. CYP1A2 and CYP3A4 catalyze the N-demethylation and oxidation of caffeine, producing TMU alongside paraxanthine and theophylline. Early metabolic profiling in the 1990s revealed TMU’s formation in hepatic microsomes, but its quantification was challenging due to low abundance and matrix complexity.
The synthesis of TMU-d9 in the early 2000s addressed these challenges, enabling researchers to apply stable isotope dilution analysis (SIDA) for TMU quantification in plasma, urine, and tissue samples. This advancement coincided with the rise of metabolomics, where precise metabolite measurement is critical for mapping metabolic pathways. Notably, TMU-d9 has been used to study caffeine’s antioxidant properties, as TMU itself exhibits hydroxyl radical-scavenging activity in vitro at concentrations as low as 500 µM.
Table 1: Key Properties of 1,3,7-Trimethyluric Acid-d9 vs. Non-Deuterated TMU
| Property | TMU-d9 | TMU |
|---|---|---|
| Molecular Formula | C8HD9N4O3 | C8H10N4O3 |
| Molecular Weight | 219.2 g/mol | 210.19 g/mol |
| CAS Registry Number | 117490-42-3 | 5415-44-1 |
| Deuterium Incorporation | ≥99% | N/A |
| Primary Use | Internal Standard for GC/LC-MS | Metabolic Biomarker |
Propiedades
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3,2D3,3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-GQALSZNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
One-Step Methylation of Xanthine
The most efficient route to caffeine-d9, a precursor to 1,3,7-Trimethyluric Acid-d9, utilizes xanthine and deuterated methyl iodide (CD₃I) under optimized conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | Xanthine (1 g, 6.6 mmol) |
| Methylating agent | CD₃I (5 equiv, 32.9 mmol) |
| Base | NaH (6 equiv, 39.5 mmol) |
| Solvent | THF |
| Temperature | Room temperature (24 h) |
| Yield | 86% after recrystallization |
The reaction employs dimsyl sodium (generated in situ from NaH and DMSO) as a strong base to deprotonate xanthine, enabling nucleophilic attack on CD₃I. THF is critical for safety, mitigating exothermic decomposition risks associated with NaH/DMSO mixtures.
Key Advantages
-
Isotopic purity : CD₃I ensures >98% deuterium incorporation at methyl groups.
-
Scalability : Demonstrated on gram-scale (1 g xanthine → 1.154 g caffeine-d9).
-
Simplified purification : Recrystallization in ethanol yields fiber-like crystals with minimal impurities.
Oxidation of Caffeine-d9 to 1,3,7-Trimethyluric Acid-d9
Enzymatic Oxidation Pathway
Caffeine dehydrogenase (Cdh), isolated from microbial sources, catalyzes the oxidation of caffeine-d9 to 1,3,7-Trimethyluric Acid-d9.
Reaction Mechanism
Laboratory-Scale Conditions
| Parameter | Value |
|---|---|
| Enzyme | Caffeine dehydrogenase (Cdh) |
| Substrate | Caffeine-d9 (1 mM) |
| Cofactors | NADH (1 mM), O₂ (atmospheric) |
| Buffer | Phosphate buffer (pH 7.0) |
| Temperature | 30°C |
| Conversion rate | >90% (24 h incubation) |
Chemical Oxidation Alternatives
While enzymatic methods dominate, chemical oxidation using strong oxidants like KMnO₄ or CrO₃ in acidic media has been explored. However, these methods suffer from lower selectivity and isotopic scrambling risks, making enzymatic pathways preferable for deuterium retention.
Analytical Characterization
Isotopic Purity Assessment
Challenges in Deuteration
-
Isotopic scrambling : Acidic or high-temperature conditions during oxidation may displace deuterium. Enzymatic methods minimize this risk.
-
Residual protons : NMR analysis must confirm deuterium distribution at all methyl positions to avoid misassignment.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Caffeine-d9 Route | Direct Methylation of Uric Acid |
|---|---|---|
| Starting material cost | Moderate (xanthine: $50/g) | High (uric acid: $120/g) |
| Deuterium efficiency | 95% (CD₃I utilization) | 60–70% (multiple steps required) |
| Yield | 86% | <50% |
The caffeine-d9 pathway remains superior due to higher yields and lower precursor costs.
Emerging Methodologies
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-TrimethyluricAcid-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The deuterium atoms in the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of caffeine-d9, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Analytical Chemistry
Internal Standard for Quantification
1,3,7-Trimethyluric Acid-d9 is primarily utilized as an internal standard for the quantification of 1,3,7-trimethyluric acid in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The deuterated form enhances the accuracy and precision of measurements due to its unique mass signature. This application is crucial in pharmacokinetic studies where precise quantification of metabolites is required .
Metabolomics
Metabolite Profiling in Biological Fluids
The compound has been employed in metabolomic studies to analyze various biological fluids such as urine and sweat. For instance, a study identified a panel of metabolites, including 1,3,7-trimethyluric acid, that could differentiate patients with Reversible Cerebral Vasoconstriction Syndrome from healthy controls. The elevated levels of this metabolite were associated with oxidative stress and endothelial dysfunction .
Pharmacokinetics Studies
Investigation of Drug Metabolism
In pharmacokinetics research, 1,3,7-Trimethyluric Acid-d9 serves as a reference compound to study the metabolism of caffeine and its derivatives. Research has demonstrated that the compound can help elucidate the metabolic pathways and clearance rates of caffeine from the body by providing a reliable comparison point .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 1,3,7-TrimethyluricAcid-d9 is similar to that of caffeine. It acts as a central nervous system stimulant by blocking adenosine receptors, which leads to increased release of neurotransmitters like dopamine and norepinephrine. The presence of deuterium alters the pharmacokinetics of the compound, making it less susceptible to metabolic degradation and prolonging its effects .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Differences
The structural and functional distinctions between TMU-d9 and analogous methylxanthines/methyluric acids are summarized below:
Metabolic Pathways
- Caffeine Metabolism : Caffeine (1,3,7-TMX) is metabolized via CYP1A2 and CYP3A4 into paraxanthine (1,7-DMX), theophylline (1,3-DMX), and theobromine (3,7-DMX). These dimethylxanthines are further oxidized to dimethyluric acids (e.g., 1,3-DMU, 3,7-DMU) and TMU .
- TMU-d9 : Used to trace TMU formation in these pathways, ensuring precise quantification despite matrix effects .
Clinical and Analytical Comparisons
Biomarker Utility: TMU: Correlated with improved outcomes in SCI recovery (e.g., increased levels paralleled higher SCIM scores) . In PD, TMU levels were highly variable: one study reported elevated serum TMU in PD patients vs. controls (0.69 ± 1.3 vs. 0.25 ± 0.4 ng/mL; p=0.0023) , while others noted undetectable levels in >50% of PD patients . TMU-d9: Eliminates variability in TMU detection by standardizing LC-MS/GC-MS workflows .
Antioxidant Activity: TMU-d9 and TMU inhibit lipid peroxidation by 56.5% in vitro, comparable to other methyluric acids like 1,7-DMU . Non-deuterated methylxanthines (e.g., theobromine) exhibit stronger antioxidant effects but lack isotopic utility .
Correlations with Disease: PD: Reduced caffeine and dimethylxanthines (theophylline, paraxanthine) are consistent biomarkers, while TMU shows conflicting trends .
Analytical Challenges
- Detection Limits : 3,7-DMU and 1,3-DMU are frequently below detection thresholds in serum, complicating their use as biomarkers .
- Matrix Effects: TMU-d9 mitigates ion suppression/enhancement in LC-MS, improving TMU quantification accuracy vs. non-deuterated standards .
Key Research Findings
Neuroprotection : TMU may reflect purine metabolism’s role in neuroprotection, as elevated levels in SCI patients correlate with improved recovery .
PD Variability : TMU’s inconsistent detection in PD highlights metabolic dysregulation in purine pathways, warranting further study .
Theacrine Synthesis : TMU serves as a precursor to theacrine in tea plants, illustrating its role in specialized plant biochemistry .
Actividad Biológica
1,3,7-Trimethyluric Acid-d9 (TMU-d9) is a deuterated form of 1,3,7-trimethyluric acid, a metabolite of caffeine. This compound is significant in pharmacokinetics and metabolic studies due to its role as a biomarker for cytochrome P450 (CYP) enzyme activity. The biological activity of TMU-d9 is primarily linked to its metabolic pathways, effects on health markers, and potential implications in various diseases.
- Molecular Formula : C₈H₁₀N₄O₃
- Molecular Weight : 210.190 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 476.7 °C at 760 mmHg
- Melting Point : ≥300 °C
1,3,7-Trimethyluric acid is produced through the metabolism of caffeine by several cytochrome P450 enzymes including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4. The metabolic ratio of TMU to caffeine can serve as a biomarker for evaluating the variability in CYP3A activity among individuals .
Antioxidant Activity
TMU-d9 has been studied for its antioxidant properties. Research indicates that it may help mitigate oxidative stress by scavenging free radicals and reducing cellular damage .
Implications in Disease
Studies have linked the levels of 1,3,7-trimethyluric acid to various health conditions:
- Cardiovascular Health : Elevated uric acid levels are associated with cardiovascular diseases. Monitoring TMU levels may provide insights into cardiovascular risk factors .
- Cancer Risk : A case-control study indicated associations between TMU levels and colorectal adenoma risk, suggesting potential roles in cancer biomarker development .
Study on CYP Activity Variability
A study by van Dyk et al. highlighted the use of the caffeine to TMU ratio as a dietary biomarker to characterize variability in cytochrome P450 3A activity. This research involved analyzing urine samples from participants after caffeine consumption, establishing a correlation between TMU levels and enzyme activity .
Clinical Implications in Athletes
Research involving athletes demonstrated that TMU levels could serve as indicators for metabolic responses to dietary interventions. In a cohort of athletes with hyperuricemia (HUA), TMU levels were monitored before and after dietary changes aimed at reducing uric acid levels. The results indicated that those who responded positively to dietary changes showed significant reductions in TMU levels .
Data Table: Summary of Key Studies
| Study Reference | Population | Key Findings | Methodology |
|---|---|---|---|
| van Dyk et al., 2019 | General population | Established TMU/caffeine ratio as a biomarker for CYP3A variability | Urine analysis post-caffeine consumption |
| Playdon et al., 2016 | Colorectal adenoma cases | Association between TMU levels and cancer risk | Case-control study with urine samples |
| Lipidomics Study (2024) | Athletes with HUA | TMU as a marker for dietary intervention efficacy | Metabolomic analysis pre and post-intervention |
Q & A
Q. How can 1,3,7-Trimethyluric Acid-d9 be identified and quantified in biological matrices?
Methodological Answer: 1,3,7-Trimethyluric Acid-d9 is a deuterated internal standard used to quantify its non-deuterated analog via GC- or LC-MS. To ensure accuracy:
- Sample Preparation : Use stable isotope dilution to minimize matrix effects.
- Instrumentation : Optimize MS parameters (e.g., ionization mode, collision energy) to distinguish isotopic peaks (e.g., m/z 219.13 for d9 vs. 210.19 for non-deuterated form) .
- Validation : Perform spike-and-recovery experiments in relevant biological fluids (e.g., plasma, urine) to validate extraction efficiency (target ≥85%) .
Q. What are the key considerations for synthesizing and characterizing 1,3,7-Trimethyluric Acid-d9?
Methodological Answer:
- Synthesis : Deuterated methyl groups are introduced via methyl-d3 iodide substitution during methylation of uric acid precursors. Monitor deuteration efficiency using NMR (e.g., disappearance of CH3 signals at δ ~3.3 ppm) .
- Characterization : Confirm molecular identity via high-resolution MS (exact mass: 219.1318) and isotopic purity (>98% d9) using isotopic abundance analysis .
- Storage : Store at -20°C in anhydrous conditions to prevent deuterium exchange with ambient moisture .
Q. How does 1,3,7-Trimethyluric Acid-d9 interact with cytochrome P450 isoforms in metabolic studies?
Methodological Answer:
- Enzyme Assays : Incubate with recombinant CYP3A4 (primary isoform for caffeine metabolism) and monitor metabolite formation via LC-MS/MS. Include control reactions with CYP1A2 and CYP2E1 to assess isoform specificity .
- Kinetic Parameters : Calculate Km and Vmax using Michaelis-Menten plots. Compare with non-deuterated analogs to evaluate isotope effects on enzymatic turnover .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported scavenging activity of 1,3,7-Trimethyluric Acid against hydroxyl radicals?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, radical generation method). To address this:
- Standardize Assays : Use cell-free systems (e.g., Fenton reaction) with controlled Fe<sup>2+</sup>/H2O2 ratios. Quantify radical scavenging via ESR spectroscopy or fluorescent probes (e.g., coumarin-3-carboxylic acid) .
- Compare Isotope Effects : Evaluate if deuterium substitution alters antioxidant efficacy by parallel experiments with d0 and d9 analogs .
Q. What experimental designs are critical for validating 1,3,7-Trimethyluric Acid-d9 as an internal standard in lipid peroxidation studies?
Methodological Answer:
- Matrix Matching : Spike d9 into erythrocyte membrane preparations and validate linearity (R<sup>2</sup> >0.99) across physiological concentration ranges (e.g., 0.1–50 µM) .
- Cross-Validation : Compare results with alternative standards (e.g., deuterated Trolox) to rule out co-elution or ionization suppression .
- Stability Tests : Assess deuterium retention under assay conditions (e.g., 37°C, pH 7.4) via time-course MS analysis .
Q. How can isotopic effects influence the pharmacokinetic modeling of 1,3,7-Trimethyluric Acid-d9 in caffeine metabolism studies?
Methodological Answer:
Q. What strategies mitigate challenges in detecting 1,3,7-Trimethyluric Acid-d9 in complex biological matrices?
Methodological Answer:
- Chromatographic Optimization : Use hydrophilic interaction liquid chromatography (HILIC) to improve retention of polar metabolites.
- Signal Enhancement : Employ post-column infusion of modifiers (e.g., propionic acid) to boost ionization efficiency in ESI-MS .
- Interference Checks : Screen for isobaric interferences (e.g., other methylxanthines) using MRM transitions specific to d9 (e.g., 219→127) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
